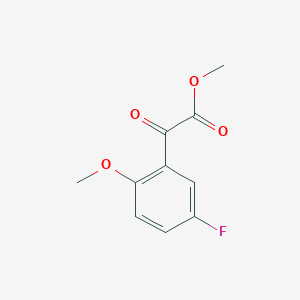

Methyl 3-fluoro-6-methoxybenzoylformate

Beschreibung

Methyl 3-fluoro-6-methoxybenzoylformate is a fluorinated aromatic ester characterized by a benzoylformate backbone substituted with a fluorine atom at the 3-position and a methoxy group (-OCH₃) at the 6-position. The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group contributes to solubility and modulates steric interactions .

Eigenschaften

IUPAC Name |

methyl 2-(5-fluoro-2-methoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO4/c1-14-8-4-3-6(11)5-7(8)9(12)10(13)15-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWJDMADOXJIJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-6-methoxybenzoylformate typically involves the following steps:

Fluorination: The starting material, 3-fluoro-6-methoxybenzoic acid, undergoes fluorination to introduce the fluorine atom at the desired position.

Esterification: The fluorinated compound is then esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester derivative.

Industrial Production Methods: In an industrial setting, the production of Methyl 3-fluoro-6-methoxybenzoylformate may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3-fluoro-6-methoxybenzoylformate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: Substitution reactions can introduce different functional groups at the fluorine or methoxy positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, and aldehydes.

Reduction: Alcohols and other reduced derivatives.

Substitution: Derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis Methodology

The compound can be synthesized through various methods, including:

- Direct Fluorination : Utilizing fluorinating agents in the presence of suitable solvents.

- Photochemical Reactions : Engaging in light-induced reactions that facilitate the formation of the desired compound from simpler precursors.

Applications in Pharmaceuticals

Methyl 3-fluoro-6-methoxybenzoylformate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its fluorinated structure enhances the bioactivity and stability of drugs.

Case Study: Antiviral Agents

Research indicates that fluorinated compounds exhibit improved efficacy as antiviral agents due to their enhanced lipophilicity and bioavailability. Methyl 3-fluoro-6-methoxybenzoylformate can be utilized in the synthesis of such compounds, potentially leading to more effective treatments for viral infections .

Agricultural Applications

In agriculture, methyl 3-fluoro-6-methoxybenzoylformate is used as an intermediate in the production of herbicides. Its role is crucial in developing selective herbicides that target specific weed species while minimizing harm to crops.

Case Study: Herbicide Development

The synthesis pathway involving methyl 3-fluoro-6-methoxybenzoylformate has been explored for creating novel herbicides with improved selectivity and efficacy against resistant weed species. This application is particularly relevant given the increasing challenges posed by herbicide-resistant weeds .

Material Science and Coatings

The compound's photoinitiating properties make it a valuable component in UV-curable coatings and inks. It facilitates rapid curing processes, which are essential for high-throughput manufacturing.

Data Table: Properties of UV-Curable Coatings

| Property | Value |

|---|---|

| Curing Speed | Fast (seconds) |

| Solvent Resistance | High |

| Adhesion | Excellent |

| Application Areas | Automotive, Electronics |

Wirkmechanismus

Methyl 3-fluoro-6-methoxybenzoylformate can be compared with other similar compounds, such as Methyl 3-fluoro-4-methoxybenzoylformate and Methyl 3-fluoro-5-methoxybenzoylformate. These compounds share structural similarities but differ in the position of the methoxy group, leading to variations in their chemical properties and biological activities.

Vergleich Mit ähnlichen Verbindungen

Methyl Salicylate

Methyl salicylate (methyl 2-hydroxybenzoate) shares a benzoate ester framework but lacks fluorine and features a hydroxyl group. Key differences include:

- Electronic Effects : The electron-withdrawing fluorine in Methyl 3-fluoro-6-methoxybenzoylformate reduces electron density on the aromatic ring compared to methyl salicylate’s electron-donating hydroxyl group. This difference impacts reactivity in electrophilic substitution reactions.

- Solubility: The methoxy group in Methyl 3-fluoro-6-methoxybenzoylformate enhances lipophilicity relative to methyl salicylate’s polar hydroxyl group, making it more suitable for non-aqueous applications .

Sandaracopimaric Acid Methyl Ester

This diterpene-derived methyl ester, isolated from Austrocedrus chilensis resin, differs significantly in backbone structure but shares ester functionality. Key contrasts:

- Backbone Complexity : Sandaracopimaric acid methyl ester has a polycyclic terpene structure, whereas Methyl 3-fluoro-6-methoxybenzoylformate is a simpler aromatic ester.

- Applications : The former is used in resin and varnish production, while the fluorinated aromatic ester may find use in fine chemical synthesis due to its tailored substituents .

Fluorinated Aromatic Compounds: Substituent Effects

3′-Fluoro-4-dimethylaminoazobenzene

Studies on aminoazo dyes reveal that fluorine substitution at the 3′-position increases carcinogenic activity compared to non-fluorinated analogs. This parallels the electronic effects observed in Methyl 3-fluoro-6-methoxybenzoylformate, where fluorine enhances stability and interaction with biological targets .

4′-Trifluoromethyl-4-dimethylaminoazobenzene

In contrast, trifluoromethyl groups at the 4′-position render aminoazo dyes inactive, highlighting the critical role of substituent positioning. Similarly, the 3-fluoro substitution in Methyl 3-fluoro-6-methoxybenzoylformate avoids steric hindrance issues seen in bulkier substituents .

Methoxy-Substituted Esters in Agrochemicals

Metsulfuron Methyl Ester

A sulfonylurea herbicide, metsulfuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate), shares a methoxy group but incorporates a triazine ring. Key differences:

- Functionality : The triazine ring in metsulfuron enables herbicidal activity via acetolactate synthase inhibition, whereas Methyl 3-fluoro-6-methoxybenzoylformate’s benzoylformate backbone may suit catalytic or synthetic roles.

- Substituent Synergy : Both compounds utilize methoxy groups for solubility modulation, but the fluorine in Methyl 3-fluoro-6-methoxybenzoylformate adds metabolic resistance .

Data Tables: Comparative Properties

Table 1. Physical and Chemical Properties of Methyl Esters

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (LogP) | Key Substituents |

|---|---|---|---|---|

| Methyl 3-fluoro-6-methoxybenzoylformate | ~214.18* | 250–300* | ~2.5* | 3-F, 6-OCH₃ |

| Methyl salicylate | 152.15 | 222 | 1.34 | 2-OH |

| Sandaracopimaric acid methyl ester | ~330.45 | >300 | ~5.8 | Diterpene backbone |

| Metsulfuron methyl ester | 381.37 | Decomposes | 1.88 | 4-OCH₃, triazine ring |

*Estimated based on analogous compounds .

Biologische Aktivität

Methyl 3-fluoro-6-methoxybenzoylformate is a fluorinated compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- Chemical Name : Methyl 3-fluoro-6-methoxybenzoylformate

- CAS Number : 1314965-96-2

- Molecular Formula : C10H9FO3

- Molecular Weight : 196.1751 g/mol

- SMILES Notation : Cc1ccc(cc1C(=O)C(=O)OC)F

Fluorinated compounds like methyl 3-fluoro-6-methoxybenzoylformate often exhibit enhanced biological activity due to the presence of fluorine atoms, which can influence lipophilicity, metabolic stability, and binding affinity to biological targets. The introduction of fluorine can enhance the interaction with enzymes and receptors, potentially leading to increased efficacy in therapeutic applications .

Anticancer Potential

Recent studies have highlighted the anticancer potential of various fluorinated compounds. For instance, the synthesis of derivatives related to methyl 3-fluoro-6-methoxybenzoylformate has been explored for their antiproliferative effects on cancer cell lines. A notable finding is that modifications at specific positions on the benzene ring can significantly affect the compound's biological activity:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Methyl 3-fluoro-6-methoxybenzoylformate | TBD | TBD |

| Other fluorinated derivatives | Varies | HL60 (leukemic cells) |

The structure-activity relationship indicates that electron-withdrawing groups (like fluorine) can enhance the potency against certain cancer cell lines by stabilizing reactive intermediates during metabolic processes .

Antibacterial Activity

Fluorinated compounds are also being investigated for their antibacterial properties. For example, derivatives similar to methyl 3-fluoro-6-methoxybenzoylformate have shown promising results as inhibitors of bacterial type II topoisomerases, which are crucial for bacterial DNA replication:

| Compound | MIC (μg/mL) | Target |

|---|---|---|

| Methyl 3-fluoro-6-methoxybenzoylformate | TBD | Topoisomerase IV |

| Related compounds | 0.125 | S. aureus |

These findings suggest that modifications in the structure can lead to significant improvements in antibacterial efficacy against resistant strains .

Case Studies

-

Enzymatic Studies :

Research has indicated that enzymatic pathways involving benzoylformate decarboxylase (BFD) can be influenced by structural modifications like those found in methyl 3-fluoro-6-methoxybenzoylformate. The kinetics of these reactions reveal that substituents can modulate enzyme activity and substrate affinity, impacting overall biological effectiveness . -

Fluorinated Natural Products :

Studies on natural products containing fluorinated moieties have shown unique biological activities that could be leveraged in drug development. For instance, microbial production of fluorinated metabolites indicates potential pathways for synthesizing biologically active compounds with therapeutic relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.